

Technical Support Center: Polyacrylonitrile (PAN) Membrane Pore Size Control

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Compound of Interest

Compound Name: Polyacrylonitrile

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling pore size in **polyacrylonitrile** (PAN) membranes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling pore size in PAN membranes?

A1: The pore size of PAN membranes is primarily controlled during the fabrication process, which most commonly involves phase inversion techniques. The key methods include:

- **Non-Solvent Induced Phase Separation (NIPS):** This is the most common method where a PAN polymer solution is cast into a thin film and then immersed in a non-solvent bath (coagulation bath). The exchange between the solvent and non-solvent induces phase separation, leading to the formation of pores. The composition of the casting solution and the coagulation bath are critical factors in determining pore size.
- **Vapor-Induced Phase Separation (VIPS):** In this method, the cast polymer film is exposed to a vapor phase containing a non-solvent before immersion in the coagulation bath. This allows for a more gradual phase separation, which can lead to a more uniform, sponge-like pore structure.
- **Thermally Induced Phase Separation (TIPS):** This technique involves dissolving the polymer in a "poor" solvent at an elevated temperature. Upon cooling, the solution phase separates to

form the porous membrane structure.

- **Use of Additives and Pore Formers:** Incorporating additives into the polymer casting solution can significantly influence the thermodynamics and kinetics of phase separation, thereby altering the final pore structure. Common additives include salts (e.g., LiCl, CaCl₂), polymers (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)), and certain solvents.
- **Post-Treatment:** After the membrane is formed, its pore structure can be further modified through various post-treatment methods, such as alkaline treatment or plasma treatment.^[1]

Q2: How does the concentration of PAN in the casting solution affect pore size?

A2: Generally, a higher concentration of PAN in the casting solution leads to a denser membrane structure with smaller pores.^[2] This is because a higher polymer concentration increases the viscosity of the dope solution, which slows down the exchange rate between the solvent and non-solvent during phase separation. This delayed demixing results in a more compact membrane with a smaller average pore size. Conversely, a lower PAN concentration typically results in larger pores and a more open, finger-like structure due to faster phase separation.^[1]

Q3: What is the role of the solvent and co-solvent in determining pore size?

A3: The choice of solvent and the use of co-solvents are critical in controlling the pore morphology of PAN membranes. The interaction between the solvent, co-solvent, non-solvent, and the polymer determines the rate of phase separation.

- **Solvent:** Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used for PAN. The miscibility of the solvent with the non-solvent (usually water) affects the speed of demixing. A solvent that is highly miscible with the non-solvent will lead to rapid phase separation and potentially larger, finger-like pores.
- **Co-solvent:** The addition of a co-solvent, such as acetone, can significantly reduce the pore size.^{[3][4]} Acetone is a volatile co-solvent that can evaporate from the cast film before immersion in the coagulation bath, leading to an increase in the polymer concentration at the surface, which results in a denser skin layer with smaller pores.^[3]

Q4: How does the coagulation bath composition influence pore size?

A4: The composition of the coagulation bath plays a crucial role in the NIPS process and directly impacts the final membrane structure.

- **Temperature:** A higher coagulation bath temperature generally leads to a faster exchange rate between the solvent and non-solvent. This can result in the formation of larger pores.^[5]
^[6] Conversely, a lower temperature slows down the demixing process, which can lead to a denser structure with smaller pores.
- **Presence of Solvent:** Adding a small amount of the solvent (e.g., DMF, DMSO) to the coagulation bath can slow down the phase separation process. This "weaker" coagulation bath leads to delayed demixing, which typically results in a sponge-like structure with smaller pores.
- **Inorganic Salts:** The addition of salts like NaCl or Na₂CO₃ to the coagulation bath can alter the osmotic pressure and the driving force for phase separation, thereby influencing the membrane morphology.^[7]

Troubleshooting Guides

Issue 1: The fabricated membranes have pores that are too large.

Possible Cause	Troubleshooting Action
Low PAN concentration in the casting solution.	Increase the weight percentage of PAN in the dope solution. A higher polymer concentration increases solution viscosity, leading to delayed demixing and smaller pores.[2]
Rapid phase separation (instantaneous demixing).	Add a solvent to the coagulation bath to create a "weaker" precipitation environment. This will slow down the solvent/non-solvent exchange rate.
High coagulation bath temperature.	Lower the temperature of the coagulation bath to slow down the kinetics of phase separation. [5][6]
Use of a solvent with very high miscibility with the non-solvent.	Consider using a solvent mixture or a different solvent that has a slightly lower affinity for the non-solvent to achieve a more controlled phase separation.[8]

Issue 2: The fabricated membranes have pores that are too small or the membrane is too dense.

Possible Cause	Troubleshooting Action
High PAN concentration in the casting solution.	Decrease the weight percentage of PAN in the dope solution to reduce viscosity and promote faster phase separation. [1]
Slow phase separation (delayed demixing).	Use a pure non-solvent in the coagulation bath to increase the driving force for phase separation.
Low coagulation bath temperature.	Increase the temperature of the coagulation bath to accelerate the solvent/non-solvent exchange. [5] [6]
Use of a pore-forming additive that is not effective or used at the wrong concentration.	Experiment with different types of pore formers (e.g., PEG, PVP, LiCl) and vary their concentrations in the casting solution.

Issue 3: The pore size distribution is too broad.

Possible Cause	Troubleshooting Action
Inhomogeneous casting solution.	Ensure the polymer is completely dissolved and the solution is homogenous before casting. Degas the solution to remove any air bubbles.
Uncontrolled evaporation of solvent before immersion.	Control the evaporation time and environment (humidity, temperature) between casting the film and immersing it in the coagulation bath.
Instabilities during the phase inversion process.	Optimize the casting speed and ensure a uniform thickness of the cast film. Maintain a constant temperature in the coagulation bath.

Quantitative Data Summary

Table 1: Effect of PAN Concentration and Acetone Co-solvent on Membrane Properties (Solvent: DMSO, VIPS method)

PAN Conc. (wt%)	Acetone/DMSO Ratio	Mean Pore Size (nm)	MWCO (kg/mol)	Water Permeance (L/(m ² ·h·bar))
15	0/100	-	-	150
20	0/100	35-48	69	-
20	50/50	8.5	10	5.1

Data synthesized from[3].

Table 2: Effect of PAN Concentration on Pore Size and Porosity

PAN Concentration (wt%)	Average Pore Size (μm)	Porosity (%)
10	-	93
20	-	85

Data synthesized from[2]. Note: The original source did not provide the average pore size in micrometers, but indicated a decrease with increasing concentration.

Experimental Protocols

Protocol 1: Preparation of PAN Membranes by Non-Solvent Induced Phase Separation (NIPS)

- Dope Solution Preparation:
 - Dissolve a specific weight percentage of PAN (e.g., 15 wt%) in a suitable solvent (e.g., DMF or DMSO) at a controlled temperature (e.g., 60°C) with continuous stirring until the solution is homogeneous.
 - If using an additive (e.g., LiCl, PVP), add it to the solvent before introducing the PAN powder.
 - Degas the solution in an ultrasonic bath to remove any dissolved air bubbles.

- Membrane Casting:
 - Pour the dope solution onto a clean, flat glass plate.
 - Use a casting knife with a specific gap height (e.g., 200 μm) to cast a thin, uniform film of the polymer solution.
- Phase Inversion:
 - Immediately immerse the glass plate with the cast film into a coagulation bath containing a non-solvent (typically deionized water) at a controlled temperature (e.g., 25°C).
 - Leave the membrane in the coagulation bath for a sufficient time (e.g., 24 hours) to ensure complete phase separation and solvent removal.
- Post-Casting Treatment:
 - Carefully peel the membrane from the glass plate.
 - Wash the membrane thoroughly with deionized water to remove any residual solvent.
 - Store the membrane in deionized water until characterization.

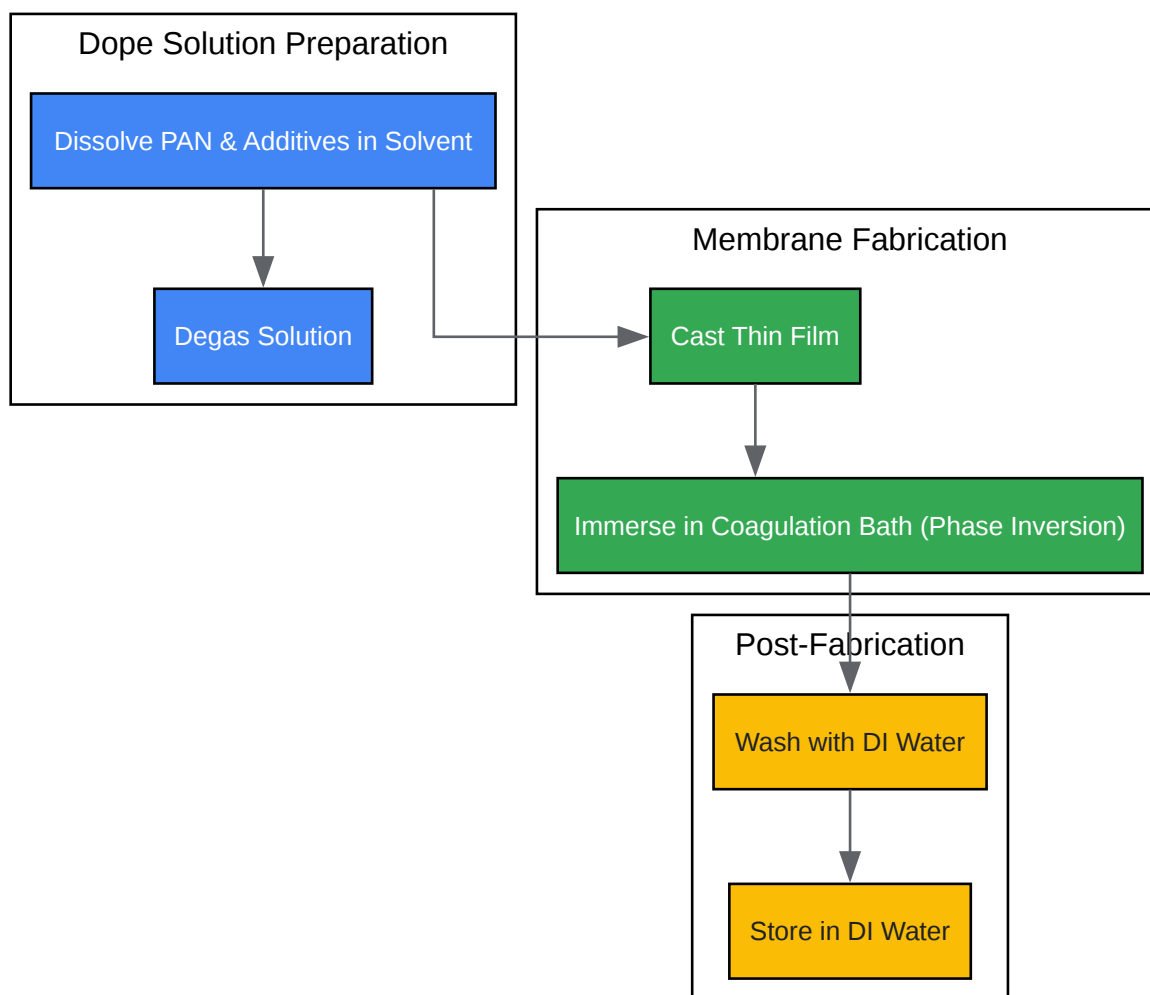
Protocol 2: Alkaline Treatment for Pore Size Reduction

- Preparation of Alkaline Solution:
 - Prepare a sodium hydroxide (NaOH) solution of a specific concentration (e.g., 1 M) in deionized water.
- Membrane Immersion:
 - Immerse the prepared PAN membrane in the NaOH solution at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes). The duration of the treatment will affect the extent of pore size reduction.
- Washing:

- After the treatment, remove the membrane from the alkaline solution and wash it extensively with deionized water until the pH of the washing water becomes neutral.
- Storage:
 - Store the modified membrane in deionized water. Alkaline treatment can cause the membrane to swell, which leads to a reduction in pore size.[9]

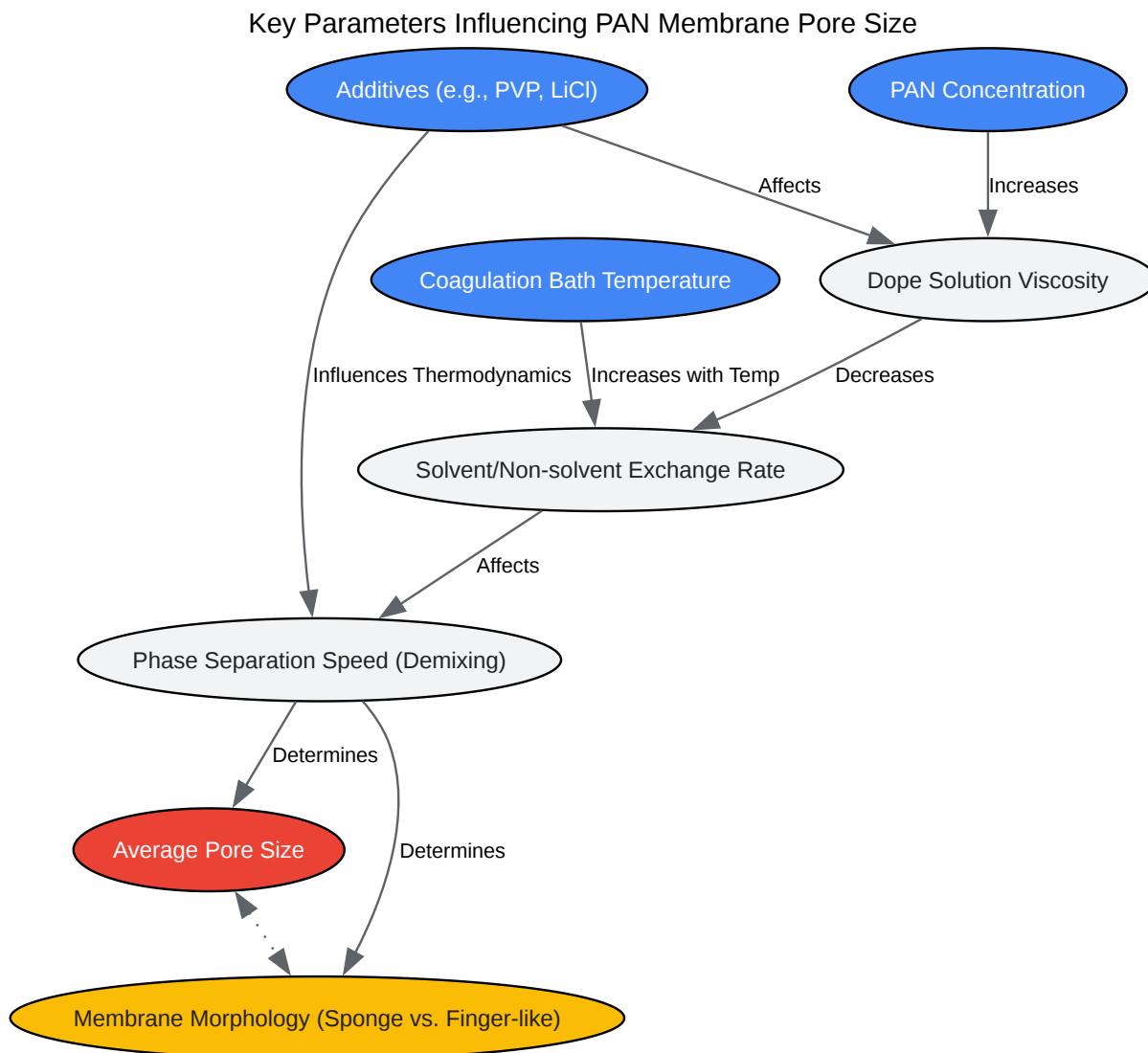
Visualizations

Experimental Workflow for PAN Membrane Fabrication (NIPS)



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Caption: Workflow for PAN membrane fabrication via NIPS.



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Caption: Interplay of parameters controlling PAN membrane pore size.

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